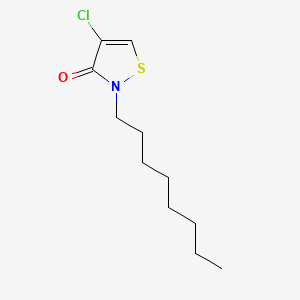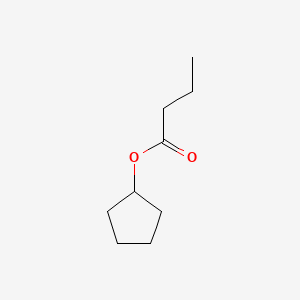
Cyclopentyl butyrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopentyl butyrate is an organic compound with the molecular formula C₉H₁₆O₂. It is an ester formed from cyclopentanol and butyric acid. This compound is known for its pleasant fruity odor and is used in various applications, including as a flavoring agent and in fragrance formulations .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cyclopentyl butyrate can be synthesized through the esterification reaction between cyclopentanol and butyric acid. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction can be represented as follows:
Cyclopentanol+Butyric Acid→Cyclopentyl Butyrate+Water
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous esterification processes where the reactants are fed into a reactor, and the product is continuously removed. This method ensures a high yield and purity of the ester. Additionally, biocatalytic methods using enzymes have been explored for the production of esters, offering a more environmentally friendly approach .
Analyse Des Réactions Chimiques
Types of Reactions
Cyclopentyl butyrate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back into cyclopentanol and butyric acid.
Oxidation: The ester can undergo oxidation reactions to form various oxidation products, depending on the conditions and reagents used.
Reduction: Reduction of this compound can yield cyclopentanol and butyric acid.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products Formed
Hydrolysis: Cyclopentanol and butyric acid.
Oxidation: Various oxidation products depending on the specific conditions.
Reduction: Cyclopentanol and butyric acid.
Applications De Recherche Scientifique
Cyclopentyl butyrate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug formulations and as a flavoring agent in pharmaceuticals.
Industry: Utilized in the production of fragrances, flavors, and as a solvent in various industrial processes
Mécanisme D'action
The mechanism of action of cyclopentyl butyrate primarily involves its interaction with biological molecules through ester bonds. In biological systems, esters like this compound can be hydrolyzed by esterases, releasing the corresponding alcohol and acid. This hydrolysis reaction is crucial for the compound’s metabolism and biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopentyl acetate: Another ester with similar properties but derived from acetic acid.
Cyclopentyl propionate: An ester formed from propionic acid, with similar applications in fragrances and flavors.
Uniqueness
Cyclopentyl butyrate is unique due to its specific ester linkage between cyclopentanol and butyric acid, which imparts distinct chemical and physical properties. Its pleasant fruity odor and stability make it particularly valuable in the flavor and fragrance industries .
Propriétés
Numéro CAS |
6290-13-7 |
|---|---|
Formule moléculaire |
C9H16O2 |
Poids moléculaire |
156.22 g/mol |
Nom IUPAC |
cyclopentyl butanoate |
InChI |
InChI=1S/C9H16O2/c1-2-5-9(10)11-8-6-3-4-7-8/h8H,2-7H2,1H3 |
Clé InChI |
OZORRWASBYZFPY-UHFFFAOYSA-N |
SMILES canonique |
CCCC(=O)OC1CCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


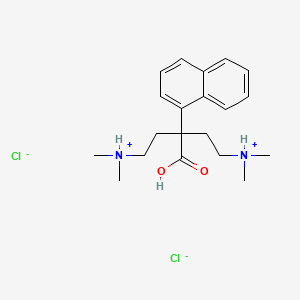
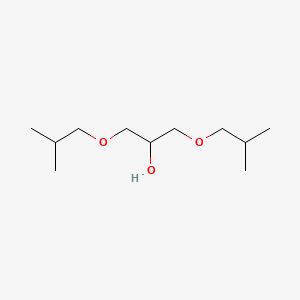
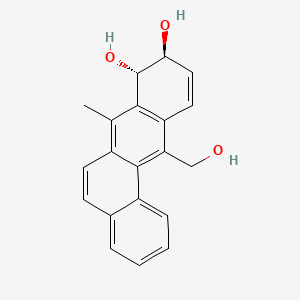
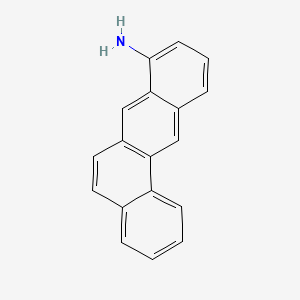
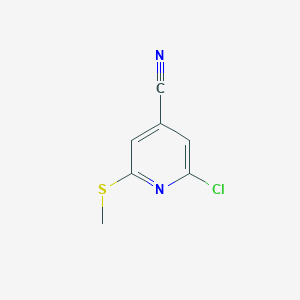
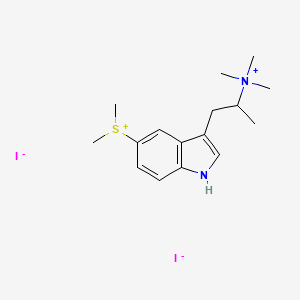
![5-chloro-N-[6-[(3-chlorobenzoyl)amino]-3-pyridinyl]-2-[4-[2-(2-hydroxyethoxy)ethyl]-1-piperazinyl]-4-Pyridinecarboxamide](/img/structure/B13764009.png)
![[1-(3-ethylpent-1-yn-3-yl)azetidin-1-ium-3-yl] N-(3-methylphenyl)carbamate;chloride](/img/structure/B13764013.png)
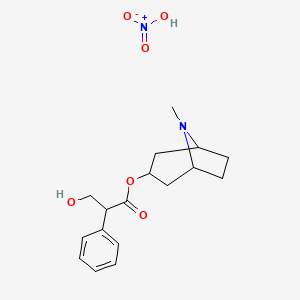

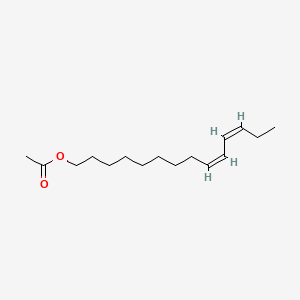
![2-Naphthalenecarboxamide, 3-hydroxy-N-(2-methylphenyl)-4-[(2-nitrophenyl)azo]-](/img/structure/B13764036.png)

